Chmfl-btk-11 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase, a key enzyme involved in B-cell receptor signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. The development of Chmfl-btk-11 showcases advancements in targeted therapies aimed at modulating immune responses and inhibiting tumor growth.
Chmfl-btk-11 was identified through structure-based drug design, focusing on optimizing the binding affinity and selectivity towards Bruton's tyrosine kinase. Its discovery is part of a broader effort to develop effective inhibitors that can provide therapeutic benefits with minimal side effects. The compound was reported in various studies, including detailed structure-activity relationship investigations that highlight its efficacy and mechanism of action.
Chmfl-btk-11 falls under the category of protein kinase inhibitors, specifically targeting Bruton's tyrosine kinase. It is classified as an irreversible inhibitor, meaning it forms a stable covalent bond with the target enzyme, leading to prolonged inhibition.
The synthesis of Chmfl-btk-11 involves several key steps aimed at constructing a benzonaphthyridinone scaffold, which is essential for its inhibitory activity. The synthetic pathway typically includes:
The synthetic route has been optimized to improve yield and reduce the number of steps required for production. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Chmfl-btk-11.
Chmfl-btk-11 features a complex molecular structure characterized by a benzonaphthyridinone core with specific substituents that facilitate its interaction with Bruton's tyrosine kinase. The structural formula can be represented as follows:
Key structural data include:
Chmfl-btk-11 primarily undergoes covalent modification reactions with cysteine residues in the active site of Bruton's tyrosine kinase. This irreversible reaction inhibits the enzyme's activity, disrupting downstream signaling pathways critical for B-cell survival and proliferation.
Kinetic studies have demonstrated that Chmfl-btk-11 exhibits an IC50 value in the low nanomolar range, indicating high potency against its target enzyme. The binding kinetics reveal that once bound, the inhibitor significantly reduces the enzymatic activity, which is crucial for therapeutic efficacy.
The mechanism of action for Chmfl-btk-11 involves:
Studies indicate that treatment with Chmfl-btk-11 results in significant reductions in B-cell activation markers and cytokine production, further supporting its therapeutic potential.
Chmfl-btk-11 has significant potential applications in:
The development of CHMFL-BTK-11 employed structure-based drug design (SBDD) methodologies focused on Bruton’s tyrosine kinase’s (BTK) unique structural features. BTK contains a non-conserved cysteine residue (Cys481) within its ATP-binding pocket, which serves as a nucleophilic anchor for covalent inhibitor design [1] [8]. Computational homology modeling and molecular docking studies leveraged the X-ray crystal structure of BTK (PDB ID: 3OCS) to identify optimal spatial positioning for an electrophilic warhead. The binding pocket dimensions (approximately 18 × 8 × 9 × 17 Å) surrounding Cys481 facilitated precise warhead placement, ensuring covalent bond formation without steric hindrance [8].
Kinome-wide selectivity profiling confirmed Cys481’s uniqueness; among 456 kinases evaluated, only BTK and JAK3 demonstrated strong binding to CHMFL-BTK-11 at 1 μM. Subsequent enzymatic assays revealed JAK3 inhibition (IC₅₀ = 227 nM) was 8.5-fold weaker than BTK inhibition (IC₅₀ = 26.82 nM), affirming selectivity [1]. Mutagenesis studies further validated Cys481’s necessity: CHMFL-BTK-11 inhibited wild-type BTK (EC₅₀ = 25 nM) but showed significantly reduced efficacy against C481S mutants (EC₅₀ > 3 μM) [1] [3].
Table 1: Selectivity Profile of CHMFL-BTK-11
Kinase/Mutant | IC₅₀/EC₅₀ (nM) | Selectivity vs. BTK |
---|---|---|
BTK (wild-type) | 26.82 | 1x |
BTK (C481S) | >3,000 | >111x loss |
JAK3 | 227 | 8.5x weaker |
EGFR | >10,000 | >370x weaker |
Initial lead compounds featured a quinoline core but exhibited suboptimal binding kinetics and off-target interactions. Scaffold hopping led to the tricyclic benzonaphthyridinone pharmacophore, inspired by mTOR inhibitor Torin2 [8]. This scaffold repositioned the acrylamide warhead 6.0 Å from Cys481, enabling direct nucleophilic attack while maintaining hinge-region hydrogen bonds with Met477 [8] [3].
Critical modifications included:
Table 2: Impact of Scaffold Modifications on BTK Inhibition
Compound | Core Structure | BTK IC₅₀ (nM) | Cellular EC₅₀ (nM) |
---|---|---|---|
Quinoline precursor | Monocyclic | 120 | 300 |
Benzonaphthyridinone | Tricyclic | 26.82 | 25 |
CHMFL-BTK-12 (reversible) | Saturated acrylamide | >10,000 | >3,000 |
The benzonaphthyridinone scaffold improved biochemical potency 4.5-fold over initial quinoline analogs and demonstrated >500-fold selectivity over EGFR and other cysteine-containing kinases [8].
The acrylamide moiety in CHMFL-BTK-11 serves as a Michael acceptor that undergoes nucleophilic addition with Cys481’s thiol group, forming a covalent adduct. Kinetic characterization revealed an irreversible inhibition mechanism with a kinact/Ki value of 0.01 μM⁻¹s⁻¹, indicating rapid and efficient bond formation [1] [8]. The two-step inhibition process involves:
Mutagenesis studies confirmed warhead specificity: C481S mutations reduced inhibition by >100-fold. Cellular assays showed CHMFL-BTK-11 suppressed BTK autophosphorylation (Y223) at 25 nM, while downstream targets (PLCγ2-Y1217, ERK) required higher concentrations (300 nM), reflecting substrate-specific signaling dependencies [1] [3].
KinomeScan profiling across 468 kinases/mutants demonstrated exceptional selectivity (S(1) score = 0.02). Off-target binding to BLK, HER2, and JAK3 occurred only at concentrations >1 μM, with no functional inhibition below 100 nM [1] [7]. The warhead’s electrophilicity was finely tuned to minimize non-specific reactions with plasma proteins or glutathione, reducing off-tissue toxicity risks [4].
Table 3: Kinetic Parameters of CHMFL-BTK-11 Covalent Binding
Parameter | Value | Method |
---|---|---|
Ki (reversible) | 0.14 μM | ADP-Glo™ assay |
kinact (rate of inactivation) | 0.0014 s⁻¹ | Progress curve analysis |
kinact/Ki | 0.01 μM⁻¹s⁻¹ | Covalent efficiency |
Residence time | >24 h | Cellular washout |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7